SGC2085 hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

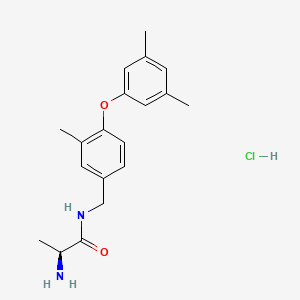

IUPAC Name |

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGSBQJSJRLNQH-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821908-49-9 |

Source

|

| Record name | Propanamide, 2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821908-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of SGC2085 Hydrochloride

Introduction

This compound is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4] CARM1 is a key enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription. This document provides a comprehensive overview of the mechanism of action of SGC2085, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action

SGC2085 acts as a highly selective inhibitor of CARM1.[1][3][4] Its mechanism has been characterized as noncompetitive with respect to both the peptide substrate and the cofactor SAM.[3] This indicates that SGC2085 does not bind to the active site of CARM1 in a manner that directly competes with either the substrate or the cofactor. Instead, it is suggested to bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its catalytic activity.

Inhibitory Activity and Selectivity

SGC2085 demonstrates high potency for CARM1 with a half-maximal inhibitory concentration (IC50) of 50 nM in cell-free assays.[1][2][3][4] Its selectivity has been profiled against a panel of other protein methyltransferases (PRMTs), showing a greater than 100-fold selectivity for CARM1 over most other PRMTs.[1][4] The notable exception is PRMT6, for which SGC2085 exhibits a significantly lower potency with an IC50 of 5.2 µM.[1][3][4]

Table 1: Inhibitory Potency and Selectivity of SGC2085

| Target | IC50 Value | Selectivity over other PRMTs |

| CARM1 (PRMT4) | 50 nM | >100-fold |

| PRMT1 | >100 µM | |

| PRMT3 | >100 µM | |

| PRMT5 | >100 µM | |

| PRMT6 | 5.2 µM | |

| PRMT7 | >100 µM | |

| PRMT8 | >50 µM |

Data compiled from multiple sources.[1][2][3][4]

Signaling Pathway

The following diagram illustrates the inhibitory effect of SGC2085 on the CARM1-mediated methylation pathway.

Experimental Protocols

In Vitro CARM1 Inhibition Assay

A standard in vitro methyltransferase assay is utilized to determine the IC50 value of SGC2085 against CARM1.

Methodology:

-

Reaction Mixture Preparation: The reaction is typically carried out in a buffer solution (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

-

Enzyme and Substrate: Recombinant human CARM1 enzyme and a suitable peptide substrate (e.g., a histone H3-derived peptide) are added to the reaction mixture.

-

Cofactor: The methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), is included to enable radioactive detection of methylation.

-

Inhibitor Addition: SGC2085 is dissolved in DMSO and added to the reaction at various concentrations. A DMSO control is run in parallel.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The reaction is stopped, and the methylated peptide is captured (e.g., on a filter membrane). The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each SGC2085 concentration is calculated relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Activity Assessment in HEK293 Cells

While SGC2085 has shown a lack of cellular activity, the following protocol was used to assess its effects in a cellular context.[1][3]

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 12-well plates. At approximately 30% confluency, the culture medium is replaced with fresh medium containing SGC2085 (dissolved in DMSO) at concentrations up to 10 µM, or DMSO as a vehicle control.

-

Incubation: Cells are treated for 48 hours.

-

Cell Lysis: After incubation, the medium is removed, and cells are lysed in 100 µL of total lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, 12.5 U/mL benzonase, and complete EDTA-free protease inhibitor cocktail). After a 3-minute incubation at room temperature, SDS is added to a final concentration of 1%.

-

Western Blotting: The cell lysates are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies specific for methylated and unmethylated forms of a known CARM1 substrate (e.g., BAF155) to assess the in-cell inhibitory activity of SGC2085.

Experimental Workflow

Limitations and Future Directions

A significant limitation of SGC2085 is its poor cell permeability, which has resulted in a lack of observable activity in cellular assays at concentrations up to 10 µM.[1][3] This characteristic currently restricts its utility to in vitro studies and as a chemical probe for CARM1 in cell-free systems.

For future drug development, the SGC2085 scaffold could serve as a starting point for medicinal chemistry efforts aimed at improving physicochemical properties, particularly cell permeability, to translate its potent in vitro activity into a cellular and ultimately in vivo context.

Conclusion

This compound is a valuable research tool as a potent and selective, noncompetitive inhibitor of CARM1. Its well-defined in vitro mechanism of action makes it a suitable probe for dissecting the biochemical functions of CARM1. However, its poor cellular permeability is a major hurdle for its application in cell-based and in vivo studies. Future efforts to optimize this molecule could lead to the development of clinically relevant CARM1 inhibitors.

References

SGC2085 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 hydrochloride is a potent and selective inhibitor of the Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] Discovered through a combination of virtual screening and structure-based drug design, SGC2085 has emerged as a valuable chemical probe for studying the biological roles of CARM1 and as a starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, a detailed (though currently unavailable) synthesis protocol, biological activity, and key experimental methodologies related to this compound.

Discovery and Rational Design

The discovery of SGC2085 was a landmark achievement in the pursuit of selective CARM1 inhibitors, moving away from traditional high-throughput screening towards a more rational, computation-driven approach.

Virtual Screening Cascade

The identification of the initial chemical scaffold for SGC2085 was accomplished through a multi-step virtual screening process. This approach allowed for the efficient interrogation of a large chemical library to identify compounds with a high probability of binding to the CARM1 active site. The workflow involved several stages of filtering, from initial shape-based screening to more rigorous docking and scoring protocols, to progressively enrich for potential hits.

Structure-Based Optimization

Following the identification of initial hits from the virtual screen, a structure-based design strategy was employed to enhance potency and selectivity. This iterative process involved the synthesis of analog compounds and their co-crystallization with CARM1 to obtain high-resolution structural information. This data guided further chemical modifications to optimize interactions with key residues in the CARM1 active site, ultimately leading to the design of SGC2085.

Chemical Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature or its supplementary information. The synthesis would likely involve a multi-step sequence, culminating in the formation of the final amide bond and subsequent salt formation. A generalized, hypothetical synthesis scheme is presented below for illustrative purposes.

Biological Activity and Selectivity

SGC2085 is a highly potent inhibitor of CARM1 with a reported IC50 value of 50 nM.[1] Its selectivity for CARM1 is a key feature, exhibiting over 100-fold selectivity against other protein arginine methyltransferases (PRMTs).[1]

Quantitative Inhibitory Activity

The inhibitory potency of SGC2085 against a panel of PRMTs is summarized in the table below.

| Target | IC50 (µM) |

| CARM1 (PRMT4) | 0.050 |

| PRMT1 | >100 |

| PRMT3 | >100 |

| PRMT5 | >100 |

| PRMT6 | 5.2 |

| PRMT7 | >100 |

| PRMT8 | >50 |

Table 1: In vitro inhibitory activity of SGC2085 against a panel of protein arginine methyltransferases.

Mechanism of Action

Kinetic studies have revealed that SGC2085 acts as a noncompetitive inhibitor with respect to both the peptide substrate and the methyl donor, S-adenosylmethionine (SAM). This suggests that SGC2085 does not bind to the active site of CARM1 in a way that directly competes with either the substrate or the cofactor.

Cellular Activity

Despite its high biochemical potency, SGC2085 has demonstrated a lack of significant activity in cellular assays at concentrations up to 10 µM.[1] This is attributed to poor cell permeability, a common challenge in drug development that often requires further chemical modification to overcome.

CARM1 Signaling Pathways

CARM1 plays a crucial role in a variety of cellular processes through its methylation of both histone and non-histone proteins. Inhibition of CARM1 by SGC2085 can therefore be expected to impact multiple signaling pathways implicated in cancer and other diseases.

p53 Signaling Pathway

CARM1 is known to methylate and coactivate the tumor suppressor protein p53. By inhibiting CARM1, SGC2085 can modulate the transcriptional activity of p53, potentially influencing cell cycle arrest and apoptosis.

Wnt/β-catenin Signaling Pathway

CARM1 acts as a coactivator for β-catenin, a key effector of the Wnt signaling pathway. Dysregulation of this pathway is a hallmark of many cancers. SGC2085, by inhibiting CARM1, can potentially disrupt the oncogenic activity of β-catenin.

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of this compound.

In Vitro CARM1 Inhibition Assay (LC-MS/MS Method)

This assay quantitatively measures the enzymatic activity of CARM1 and the inhibitory effect of SGC2085 by detecting the formation of a methylated peptide product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Recombinant human CARM1 enzyme

-

Peptide substrate (e.g., a peptide derived from a known CARM1 substrate like histone H3)

-

S-adenosyl-L-methionine (SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM DTT, 10 mM MgCl2)

-

Quenching solution (e.g., 0.4% trifluoroacetic acid)

-

LC-MS/MS system

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the CARM1 enzyme and the SGC2085 dilutions. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the peptide substrate and SAM to each well.

-

Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of methylated peptide product. The amount of product formed is inversely proportional to the inhibitory activity of SGC2085.

-

Data Analysis: Calculate the percent inhibition for each SGC2085 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular CARM1 Activity Assay (Western Blot)

This method assesses the ability of SGC2085 to inhibit CARM1 activity within a cellular context by measuring the methylation status of a known cellular substrate of CARM1.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-methylated substrate, anti-total substrate, anti-loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples for SDS-PAGE. Separate the proteins by gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the methylated substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies against the total substrate and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities. A decrease in the ratio of the methylated substrate to the total substrate indicates inhibition of CARM1 activity by SGC2085.

Conclusion

This compound is a potent and selective inhibitor of CARM1 that was discovered through a sophisticated virtual screening and structure-based design approach. While its utility as a direct therapeutic is limited by poor cellular permeability, it remains an invaluable research tool for elucidating the complex roles of CARM1 in health and disease. The detailed experimental protocols and an understanding of the signaling pathways it modulates provide a solid foundation for researchers to further explore the therapeutic potential of CARM1 inhibition. Future efforts in medicinal chemistry will likely focus on improving the pharmacokinetic properties of SGC2085-based analogs to translate its high in vitro potency into effective in vivo activity.

References

SGC2085 Hydrochloride: A Potent and Selective Inhibitor of CARM1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), is a critical epigenetic regulator involved in a diverse range of cellular processes, including transcriptional activation, RNA processing, and signal transduction. Its dysregulation has been implicated in the pathology of numerous diseases, most notably cancer. SGC2085 hydrochloride has emerged as a potent and selective small molecule inhibitor of CARM1, making it an invaluable tool for elucidating the biological functions of CARM1 and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of SGC2085, including its inhibitory activity, its effects on key signaling pathways, and detailed protocols for its use in experimental settings.

Quantitative Inhibitory Profile of SGC2085

SGC2085 demonstrates high potency and selectivity for CARM1. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Target | Parameter | Value | Notes |

| CARM1 | IC50 | 50 nM | Potent inhibition of enzymatic activity in cell-free assays.[1][2][3][4][5][6][7][8][9][10][11] |

| PRMT6 | IC50 | 5.2 µM | Weakly inhibits PRMT6, demonstrating over 100-fold selectivity for CARM1.[1][2][4][5][6][7][8][9][10][11] |

| PRMT1, PRMT3, PRMT5, PRMT7 | Selectivity | >100-fold | Highly selective over other protein arginine methyltransferases.[2][5][6] |

| PRMT8 | Selectivity | >100-fold (up to 50 µM) | No significant inhibition observed at concentrations up to 50 µM.[2][9] |

| Cellular Activity (HEK293 cells) | Activity | No activity up to 10 µM | Low cell permeability is suggested as a reason for the lack of observed cellular activity.[2][4][5][6][8][9][12] |

| Mechanism of Inhibition | Type | Noncompetitive | The inhibitory activity of SGC2085 is not affected by varying concentrations of the peptide substrate or the cofactor SAM.[8] |

CARM1 Signaling Pathways and the Impact of SGC2085

CARM1 is a key regulator in several critical signaling pathways. SGC2085, by inhibiting CARM1's methyltransferase activity, can modulate the downstream effects of these pathways.

Wnt/β-catenin Signaling Pathway

CARM1 acts as a coactivator for β-catenin, a central component of the Wnt signaling pathway.[13][14] Inappropriate activation of this pathway is a hallmark of colorectal cancer.[13] CARM1 interacts with β-catenin and enhances the transcription of Wnt target genes.[3][14] Inhibition of CARM1 with SGC2085 is expected to suppress this transcriptional activation.

Caption: CARM1's role as a coactivator in the Wnt/β-catenin pathway.

p53 Signaling Pathway

CARM1 can influence the p53 signaling pathway, which is crucial for tumor suppression through the regulation of cell cycle arrest and apoptosis.[5][15] Knockdown of CARM1 has been shown to activate the p53 signaling pathway, leading to increased expression of p53 and its downstream target, p21.[5] This suggests that inhibiting CARM1 with SGC2085 could enhance p53-mediated tumor suppression.

References

- 1. benchchem.com [benchchem.com]

- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medkoo.com [medkoo.com]

- 8. SGC2085 | Histone Methyltransferase | TargetMol [targetmol.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. tandfonline.com [tandfonline.com]

- 14. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

SGC2085 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC2085 hydrochloride, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is the hydrochloride salt of SGC2085. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide hydrochloride |

| CAS Number | 1821908-49-9 (HCl), 1821908-48-8 (free base)[1] |

| Chemical Formula | C₁₉H₂₅ClN₂O₂[1] |

| Molecular Weight | 348.87 g/mol [1] |

| SMILES | C--INVALID-LINK--C(=O)NCC1=CC=C(OC2=CC(C)=CC(C)=C2)C(C)=C1.[H]Cl[1] |

| Solubility | DMSO: ≥ 2.5 mg/mL, Ethanol: Soluble, Water: Insoluble |

| Appearance | Solid powder[1] |

| Purity | >98%[1] |

| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks)[1]. |

Chemical Structure of this compound

Mechanism of Action

SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[2][3] It exhibits an IC₅₀ value of 50 nM for CARM1 in cell-free assays.[2] The compound demonstrates high selectivity for CARM1, being over 100-fold more selective against other protein methyltransferases (PRMTs), with the exception of PRMT6 where the IC₅₀ is 5.2 µM.[2]

CARM1 is a crucial enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the arginine residues of histone and non-histone proteins. This post-translational modification plays a significant role in the regulation of gene transcription. By inhibiting CARM1, SGC2085 can modulate the expression of genes involved in various cellular processes.

Signaling Pathways

CARM1 is implicated in several signaling pathways that are critical in both normal physiology and disease states, particularly in cancer. Inhibition of CARM1 by SGC2085 can therefore impact these pathways. One such key pathway is the Wnt/β-catenin signaling cascade.

Experimental Protocols

In Vitro Cell-Based Assay for CARM1 Inhibition

This protocol describes a general method for evaluating the cellular activity of SGC2085 in a cell line such as HEK293.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

12-well plates

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibodies against CARM1 substrate (e.g., methylated histone H3) and loading control (e.g., β-actin)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 12-well plates at a density that will result in approximately 70-80% confluency at the time of treatment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Cell Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO-treated) group.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the methylated substrate of CARM1 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the methylated protein to the loading control. Calculate the percentage of inhibition at each SGC2085 concentration relative to the vehicle control.

Proposed Synthetic Route

Step 1: Synthesis of 4-((4-(3,5-dimethylphenoxy)-3-methylbenzyl)amino)propan-2-amine (Intermediate 1)

This step involves the reductive amination of 4-(3,5-dimethylphenoxy)-3-methylbenzaldehyde with (S)-alaninamide.

Materials:

-

4-(3,5-dimethylphenoxy)-3-methylbenzaldehyde

-

(S)-alaninamide

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid

Procedure:

-

Dissolve 4-(3,5-dimethylphenoxy)-3-methylbenzaldehyde and (S)-alaninamide in DCM.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

Purify the intermediate by column chromatography.

Step 2: Synthesis of SGC2085 (Amide Coupling)

This step involves the coupling of Intermediate 1 with a suitable carboxylic acid or its activated derivative. For SGC2085, this would be propanoic acid.

Materials:

-

Intermediate 1

-

Propanoic acid

-

A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

-

A base such as N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve Intermediate 1 and propanoic acid in anhydrous DMF.

-

Add DIPEA to the reaction mixture.

-

Add the coupling agent (EDC or DCC) to the mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield SGC2085 free base.

Step 3: Formation of this compound

-

Dissolve the purified SGC2085 free base in a suitable solvent such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

References

SGC2085 Hydrochloride: A Technical Guide to its IC50 Value for CARM1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inhibitory activity of SGC2085 hydrochloride on Coactivator-Associated Arginine Methyltransferase 1 (CARM1). The document details the quantitative inhibitory data, experimental protocols for IC50 determination, and the broader context of CARM1 signaling pathways affected by this potent and selective inhibitor.

Quantitative Inhibitory Data

This compound is a potent and selective inhibitor of CARM1.[1][2][3] Its inhibitory activity has been quantified against CARM1 and other protein arginine methyltransferases (PRMTs), demonstrating a significant selectivity for CARM1.

| Compound | Target | IC50 Value | Selectivity Notes |

| This compound | CARM1 | 50 nM | Potent and selective for CARM1.[1][2][3] |

| PRMT6 | 5.2 µM | Also inhibits PRMT6, but with significantly lower potency.[1][2][3] | |

| Other PRMTs | >100-fold selective | Highly selective over other tested PRMTs.[3] |

Experimental Protocols

The determination of the IC50 value of this compound for CARM1 involves a biochemical assay that measures the enzymatic activity of CARM1 in the presence of varying concentrations of the inhibitor. The following is a detailed methodology based on established protocols for CARM1 inhibitors.

Biochemical Assay for CARM1 IC50 Determination

This protocol outlines a radiometric assay using a peptide substrate to determine the inhibitory potency of this compound.

Materials:

-

Recombinant human CARM1 enzyme

-

This compound

-

Peptide substrate (e.g., a histone H3-derived peptide)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂)

-

Scintillation cocktail

-

Microplates (e.g., 96-well format)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, a fixed concentration of recombinant CARM1 enzyme, and the peptide substrate.

-

Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiation of Reaction: Initiate the methyltransferase reaction by adding a fixed concentration of [³H]-SAM to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Measurement of Radioactivity: Transfer the reaction mixture to a filter membrane that captures the radiolabeled peptide substrate. Wash the membrane to remove unincorporated [³H]-SAM. Add scintillation cocktail to the membrane and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the CARM1 activity. Plot the percentage of CARM1 activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Signaling Pathways and Mechanism of Action

CARM1 is a key regulator of various cellular processes, primarily through its role as a transcriptional coactivator.[4] It asymmetrically dimethylates arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins.[5] Inhibition of CARM1 by this compound can therefore impact multiple signaling pathways.

dot

References

SGC2085 Hydrochloride: A Technical Guide to its Selectivity Profile Over Protein Arginine Methyltransferases

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 hydrochloride is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This technical guide provides a comprehensive overview of the selectivity profile of this compound against other members of the protein arginine methyltransferase (PRMT) family. The document details quantitative inhibitory data, outlines the experimental protocols used for selectivity determination, and visualizes the relevant biological pathways and experimental workflows. This information is intended to serve as a critical resource for researchers investigating the therapeutic potential and mechanism of action of SGC2085 and for those in the field of drug development targeting PRMTs.

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins. This post-translational modification plays a crucial role in a multitude of cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair. The PRMT family is subdivided into three classes based on the type of methylation they catalyze. Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.

This compound has emerged as a valuable chemical probe for studying the biological functions of CARM1/PRMT4 due to its high potency and selectivity. Understanding the precise selectivity profile of an inhibitor is paramount for interpreting experimental results and for the development of safe and effective therapeutics by minimizing off-target effects.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been evaluated against a panel of human PRMT enzymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. The data clearly demonstrates the high selectivity of SGC2085 for CARM1/PRMT4 over other PRMTs.

| Target Enzyme | PRMT Type | This compound IC50 | Fold Selectivity vs. CARM1/PRMT4 |

| CARM1/PRMT4 | Type I | 50 nM [1][2][3][4] | 1 |

| PRMT6 | Type I | 5.2 µM[1][2][3] | >100 |

| PRMT1 | Type I | > 100 µM[3] | >2000 |

| PRMT3 | Type I | > 100 µM[3] | >2000 |

| PRMT5 | Type II | > 100 µM[3] | >2000 |

| PRMT7 | Type III | > 100 µM[3] | >2000 |

| PRMT8 | Type I | > 50 µM[3] | >1000 |

| PRMT2 | Type I | Data not available | - |

| PRMT9 | Type II | Data not available | - |

Note: While SGC2085 shows complete selectivity against a panel of 21 human protein methyltransferases, specific IC50 values for PRMT2 and PRMT9 are not consistently reported in the public domain. The available data robustly supports the high selectivity of SGC2085 for CARM1/PRMT4.

Experimental Protocols

The selectivity of this compound is primarily determined using in vitro biochemical assays that measure the enzymatic activity of purified recombinant PRMTs. The most common method is the radiometric filter-binding assay.

Radiometric Filter-Binding Assay for PRMT Inhibition

This assay quantifies the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a protein or peptide substrate by a specific PRMT enzyme.

Materials:

-

Purified recombinant human PRMT enzymes (CARM1/PRMT4, PRMT1, PRMT3, PRMT5, PRMT6, PRMT7, PRMT8, etc.)

-

Specific peptide or histone substrates for each PRMT (e.g., Histone H3 for CARM1/PRMT4)

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)

-

Trichloroacetic acid (TCA)

-

P81 phosphocellulose filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, the respective PRMT enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiation of Methylation Reaction: Initiate the reaction by adding a mixture of the specific substrate and [³H]-SAM to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the proteins and larger peptides.

-

Substrate Capture: Transfer the reaction mixtures to a P81 phosphocellulose filter plate. The positively charged filter paper will bind the radiolabeled methylated substrate, while the unreacted [³H]-SAM will pass through.

-

Washing: Wash the wells of the filter plate multiple times with TCA to remove any residual unincorporated [³H]-SAM.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each PRMT enzyme.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the central roles of CARM1/PRMT4 and PRMT6 in cellular signaling, highlighting the processes affected by this compound.

Experimental Workflow

The following diagram outlines the logical flow of the experimental process for determining the selectivity profile of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of CARM1/PRMT4. The extensive selectivity profiling demonstrates its minimal activity against other PRMT family members at concentrations where it potently inhibits CARM1/PRMT4, with the exception of weaker inhibition of PRMT6 at micromolar concentrations. This well-defined selectivity profile, established through rigorous biochemical assays, makes SGC2085 an invaluable tool for elucidating the specific roles of CARM1/PRMT4 in health and disease. For drug development professionals, the high degree of selectivity is a promising characteristic, suggesting a potentially wider therapeutic window and reduced off-target effects. Further investigation into the cellular activity and in vivo efficacy of SGC2085 is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Off-Target Effects of SGC2085 Hydrochloride

Introduction

SGC2085 is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4] Developed through virtual screening, it serves as a valuable chemical probe for studying the biological functions of CARM1.[1] CARM1 is a key enzyme involved in transcriptional regulation, RNA processing, and signal transduction, making it an attractive target in various diseases, including cancer.[1][2][4] While SGC2085 demonstrates high selectivity for its primary target, a thorough understanding of its potential off-target interactions is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide provides a detailed overview of the known off-target profile of SGC2085 hydrochloride, supported by quantitative data, experimental protocols, and visual diagrams.

Selectivity Profile of SGC2085

SGC2085 exhibits a high degree of selectivity for CARM1 over other protein methyltransferases (PRMTs). The primary off-target identified is PRMT6, against which SGC2085 is approximately 100-fold less potent. The compound has also been profiled against a broader panel of human protein methyltransferases, where it showed a notable lack of significant inhibitory activity.

Data Presentation: Inhibitory Activity of SGC2085

The following table summarizes the quantitative data on the inhibitory potency of SGC2085 against its on-target and key off-target enzymes.

| Target Enzyme | IC50 Value | Selectivity (fold vs. CARM1) | Reference |

| CARM1 (On-Target) | 50 nM | 1x | [1][3][5] |

| PRMT6 (Off-Target) | 5.2 µM | ~104x | [1][3][5][6] |

| Other PRMTs | No significant inhibition | >100x | [1][3][6] |

| Panel of 21 other human protein methyltransferases | No significant inhibition at 1, 10, and 50 µM | Not applicable | [5][7] |

Experimental Protocols

This section details the methodologies employed to investigate the selectivity and off-target effects of SGC2085.

In Vitro Enzymatic Inhibition Assay (for IC50 Determination)

This protocol is a standard method to determine the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

-

Objective: To determine the IC50 values of SGC2085 against CARM1 and a panel of other PRMTs.

-

Materials:

-

Recombinant human CARM1, PRMT6, and other PRMT enzymes.

-

Histone H3 peptide substrate.

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as a methyl donor.

-

This compound dissolved in DMSO.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the respective PRMT enzyme, and the histone peptide substrate.

-

Add varying concentrations of SGC2085 (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined period (e.g., 15 minutes) at room temperature.

-

Initiate the methylation reaction by adding ³H-SAM.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated ³H-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the SGC2085 concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Mechanism of Action Studies: To characterize the mechanism of inhibition, IC50 values are determined at various concentrations of the SAM cofactor and the peptide substrate. For SGC2085, the IC50 values were not affected by increasing concentrations of either, indicating a noncompetitive mechanism of inhibition.[5]

Broad Panel Kinome and Methyltransferase Screening

To assess the broader selectivity, SGC2085 is tested against a panel of related enzymes.

-

Objective: To evaluate the selectivity of SGC2085 against a diverse panel of human protein methyltransferases.

-

Procedure:

-

SGC2085 is submitted to a specialized screening service (e.g., Eurofins, Reaction Biology).

-

The compound is tested at fixed concentrations (e.g., 1 µM, 10 µM, and 50 µM) against a panel of purified, active human protein methyltransferases.[5][7]

-

The activity of each enzyme in the presence of SGC2085 is measured and compared to a vehicle control (DMSO).

-

Results are typically reported as the percentage of remaining enzyme activity at each concentration of the inhibitor. SGC2085 showed complete selectivity against a panel of 21 other methyltransferases.[5][6]

-

Cellular Activity and Permeability Assessment

This protocol assesses the ability of the compound to enter cells and inhibit the target in a cellular context.

-

Objective: To determine if SGC2085 can inhibit CARM1-mediated methylation in living cells.

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.[3][7]

-

Procedure:

-

Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) in multi-well plates.

-

Treat the cells with increasing concentrations of SGC2085 (e.g., up to 10 µM) or DMSO for a specified duration (e.g., 48 hours).[3][7]

-

After treatment, harvest the cells and prepare total cell lysates using a lysis buffer containing protease inhibitors.

-

Separate the proteins in the lysate by SDS-PAGE and transfer them to a membrane for immunoblotting.

-

Probe the membrane with antibodies specific for a known CARM1 substrate (e.g., methylated BAF155) and a loading control (e.g., total BAF155 or GAPDH).

-

Quantify the band intensities to determine the effect of SGC2085 on substrate methylation.

-

-

Results for SGC2085: No significant cellular activity was observed for SGC2085 at concentrations up to 10 µM.[3] This lack of activity is presumed to be due to poor cell permeability.[3][5]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the investigation of SGC2085 off-target effects.

Caption: SGC2085 on-target and off-target inhibition pathways.

Caption: Experimental workflow for SGC2085 off-target profiling.

Caption: Logical relationship of SGC2085 on-target vs. off-target activity.

Summary and Conclusion

This compound is a highly selective inhibitor of CARM1.[1][2][3][5] Its primary off-target activity is against PRMT6, for which it displays an approximately 100-fold lower potency.[5][6] Broader screening efforts have confirmed its high selectivity, with no significant inhibition observed against a panel of 21 other human protein methyltransferases.[5][7] While SGC2085 is a potent biochemical tool, its utility in cell-based assays is limited by poor membrane permeability, resulting in a lack of observable cellular activity.[3][5] Researchers using SGC2085 should be aware of the weak inhibition of PRMT6, especially when using the compound at high concentrations in in vitro assays. For most applications, however, its selectivity profile makes it an excellent probe for elucidating the biochemical functions of CARM1.

References

- 1. medkoo.com [medkoo.com]

- 2. amsbio.com [amsbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. SGC2085 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. SGC 2085 [chembk.com]

- 6. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Role of CARM1 in Wnt/β-catenin Signaling: A Technical Guide for Researchers

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a key transcriptional coactivator that potentiates Wnt/β-catenin signaling. This technical guide provides an in-depth analysis of the molecular mechanisms by which CARM1 modulates this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams. Understanding this interaction is crucial for the development of novel therapeutic strategies targeting Wnt-driven malignancies.

Core Mechanism: CARM1 as a Transcriptional Coactivator for β-catenin

The canonical Wnt signaling cascade culminates in the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. CARM1 plays a pivotal role in this process by acting as a transcriptional coactivator.

The primary mechanism involves a direct physical interaction between CARM1 and β-catenin.[1][2] This interaction is mediated by the central methyltransferase domain of CARM1.[1] Importantly, CARM1 does not directly bind to LEF/TCF transcription factors. Instead, β-catenin recruits CARM1 to the promoter regions of Wnt target genes.[1]

Once recruited, CARM1 utilizes its methyltransferase activity to dimethylate arginine 17 of histone H3 (H3R17me2a) at these promoters.[1] This histone modification is a well-established mark of transcriptional activation. The synergistic action of CARM1 with β-catenin, and potentially other coactivators like p300, leads to enhanced expression of Wnt target genes, including oncogenes such as c-myc and genes involved in metastasis like S100A4.[1][2] This CARM1-dependent potentiation of Wnt signaling is essential for the oncogenic growth of colorectal cancer cells, promoting clonal survival and anchorage-independent growth.[1][3] Consequently, inhibiting CARM1's enzymatic activity or its interaction with β-catenin presents a promising therapeutic avenue for cancers characterized by hyperactive Wnt/β-catenin signaling.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of CARM1 on Wnt/β-catenin signaling, primarily derived from studies in colorectal cancer cell lines.

Table 1: Effect of CARM1 Depletion on Wnt Target Gene Expression

Data from quantitative reverse transcription PCR (qRT-PCR) analysis following shRNA-mediated knockdown of CARM1 in human colorectal cancer cell lines. Values represent the approximate fold decrease in mRNA levels compared to control cells.

| Gene Target | HT29 Cells (Fold Decrease) | HCT116 Cells (Fold Decrease) |

| Axin2 | ~2.5 - 3.0 | ~2.0 - 2.5 |

| c-myc | ~2.0 - 2.5 | ~1.5 - 2.0 |

| GPR49 | ~3.0 - 4.0 | Not Quantifiable |

| S100A4 | ~2.0 | ~1.5 - 2.0 |

Data are estimations based on graphical representations in Ou et al., 2011.[1]

Table 2: Effect of CARM1 Overexpression on Luciferase Reporter Activity

Data from luciferase reporter assays using a TCF/LEF-responsive reporter plasmid (pGL3OT). Values represent the fold increase in luciferase activity.

| Condition | Fold Increase in Luciferase Activity |

| LEF1 + β-catenin | Baseline |

| LEF1 + β-catenin + CARM1 | ~4.0 - 6.0 |

| LEF1 + β-catenin + CARM1 + p300 | ~8.0 - 12.0 |

Data are estimations based on graphical representations in Ou et al., 2011.[1]

Table 3: Effect of CARM1 Depletion on Anchorage-Independent Growth

Data from soft agar colony formation assays following shRNA-mediated knockdown of CARM1.

| Cell Line | Treatment | Approximate % Reduction in Colony Number |

| HT29 | shCARM1 #1 | ~70% |

| HT29 | shCARM1 #2 | ~65% |

Data are estimations based on graphical representations in Ou et al., 2011.[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and standard molecular biology techniques.

Co-Immunoprecipitation (Co-IP) to Detect CARM1-β-catenin Interaction

This protocol details the immunoprecipitation of a target protein ("bait") to pull down its interacting partners ("prey").

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

-

Wash Buffer: Same as Cell Lysis Buffer.

-

Primary antibodies: Rabbit anti-β-catenin, Mouse anti-CARM1.

-

Isotype control IgG (Rabbit and Mouse).

-

Protein A/G magnetic beads.

-

Elution Buffer: 2x SDS-PAGE sample buffer.

Procedure:

-

Cell Lysis: Harvest cultured cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing: Add 20-30 µL of Protein A/G bead slurry to the cleared lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the pre-cleared supernatant to a new tube.

-

Immunoprecipitation: Add 1-5 µg of the primary antibody (e.g., anti-β-catenin) or an equivalent amount of isotype control IgG to the pre-cleared lysate. Incubate on a rotator overnight at 4°C.

-

Immune Complex Capture: Add 30-50 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

-

Elution: After the final wash, remove all supernatant. Add 30-50 µL of 1x SDS-PAGE sample buffer to the beads and boil at 95-100°C for 5-10 minutes.

-

Analysis: Pellet the beads, and analyze the supernatant by SDS-PAGE and Western blotting, probing with antibodies against the "prey" protein (e.g., anti-CARM1).

Chromatin Immunoprecipitation (ChIP) for CARM1 Occupancy at Wnt Target Gene Promoters

ChIP is used to determine the in vivo association of proteins with specific genomic regions.

Materials:

-

1% Formaldehyde in PBS.

-

1.25 M Glycine.

-

ChIP Lysis Buffer: (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, plus protease inhibitors).

-

ChIP antibodies: anti-CARM1, anti-β-catenin, anti-H3R17me2, Normal Rabbit IgG.

-

Protein A/G beads.

-

Elution Buffer and RNase A/Proteinase K.

-

qPCR primers for the Wnt-responsive element (WRE) in the Axin2 promoter.

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Sonication: Lyse the cells and nuclei. Sonicate the chromatin to shear DNA to an average size of 200-1000 bp. Centrifuge to pellet debris.

-

Immunoprecipitation: Dilute the sonicated chromatin and incubate overnight at 4°C with a specific antibody (e.g., anti-CARM1) or control IgG.

-

Immune Complex Capture and Washing: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter of a Wnt target gene (e.g., Axin2) to quantify the amount of immunoprecipitated DNA. Results are typically expressed as a percentage of the input chromatin.

Luciferase Reporter Assay for Wnt/β-catenin Signaling Activity

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

Luciferase reporter plasmid pGL3OT (contains multiple TCF/LEF binding sites upstream of a luciferase gene).

-

Expression plasmids: pSG5-HA-LEF1, pSG5-HA-β-catenin, pSG5-HA-CARM1, pCMV-p300.

-

Internal control plasmid (e.g., Renilla luciferase).

-

Cell line (e.g., HEK293T or CV-1).

-

Transfection reagent (e.g., Lipofectamine 2000).

-

Dual-Luciferase Reporter Assay System.

Procedure:

-

Cell Seeding: Seed cells in 12-well or 24-well plates to be 70-80% confluent at the time of transfection.

-

Transfection: Co-transfect cells with the pGL3OT reporter plasmid (200 ng), the internal control plasmid, and the desired combination of expression plasmids (e.g., LEF1 (0.5 ng), β-catenin (200 ng), CARM1 (100-300 ng), p300 (200 ng)).

-

Incubation: Incubate cells for 24-48 hours post-transfection.

-

Cell Lysis: Wash cells with PBS and lyse using the passive lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express results as fold activation relative to a control condition.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to grow without attachment to a solid surface, a hallmark of cellular transformation.

Procedure:

-

Bottom Agar Layer: Prepare a 0.6-0.8% agar solution in complete medium. Pipette this solution into 6-well plates and allow it to solidify at room temperature.

-

Cell Suspension Layer: Trypsinize and count the cells. Prepare a cell suspension in complete medium mixed with 0.3-0.4% low-melting-point agarose to a final concentration of 5,000-10,000 cells/mL.

-

Plating: Carefully layer the cell-agarose suspension on top of the solidified bottom agar layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 14-21 days. Add a small amount of complete medium to the top of the agar every 3-4 days to prevent drying.

-

Staining and Counting: Stain the colonies with a solution of crystal violet. Count the number of colonies larger than a predefined diameter (e.g., 50 µm) using a microscope.

Conclusion and Future Directions

CARM1 is a critical positive modulator of the Wnt/β-catenin signaling pathway. Its direct interaction with β-catenin and subsequent methylation of histone H3 at Wnt target gene promoters significantly enhances transcriptional output, thereby promoting oncogenic phenotypes in colorectal and potentially other cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating this interaction.

Future research should focus on developing highly specific inhibitors that disrupt the CARM1-β-catenin interaction or catalytically inactivate CARM1. Further elucidation of the broader network of CARM1-methylated proteins within the Wnt pathway and the development of more sophisticated in vivo models will be crucial for translating these findings into effective cancer therapies.

References

- 1. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Coactivator Function by Coactivator-associated Arginine Methyltransferase (CARM) 1 and β-Catenin with Two Different Classes of DNA-binding Transcriptional Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A coactivator role of CARM1 in the dysregulation of β-catenin activity in colorectal cancer cell growth and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ShRNA-mediated gene silencing of β-catenin inhibits growth of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

SGC2085 Hydrochloride: A Potential Modulator of Estrogen Receptor Signaling via CARM1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SGC2085 hydrochloride is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). While not a direct ligand of the estrogen receptor (ER), this compound is poised to modulate ER signaling pathways through its targeted inhibition of CARM1, a critical coactivator for Estrogen Receptor alpha (ERα). This technical guide synthesizes the current understanding of the CARM1-ERα signaling axis, details the known biochemical properties of this compound, and presents a framework for investigating its potential therapeutic utility in ER-positive contexts, such as breast cancer. Detailed experimental protocols and structured data tables are provided to facilitate further research in this area.

Introduction: The Role of CARM1 in Estrogen Receptor Signaling

Estrogen receptors, particularly ERα, are ligand-activated transcription factors that play a pivotal role in the development and progression of a significant portion of breast cancers.[1] Upon binding to estrogen, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes.[1] This process requires the recruitment of a series of coactivator proteins that facilitate chromatin remodeling and the assembly of the transcriptional machinery.

CARM1 is a key secondary coactivator in this process, recruited to the ERα complex where it methylates arginine residues on histones (primarily H3R17) and other non-histone proteins.[2][3] This methylation activity is crucial for creating a chromatin environment conducive to transcription, leading to the expression of genes that drive cell proliferation and survival, such as GREB1, TFF1 (pS2), c-Myc, and CCND1.[4][5] Given its integral role, the inhibition of CARM1 presents a compelling strategy for disrupting ERα-driven oncogenesis.

This compound: A Selective CARM1 Inhibitor

This compound has been identified as a potent and selective inhibitor of CARM1. Its primary mechanism of action is the competitive inhibition of CARM1's methyltransferase activity.

Biochemical and Pharmacological Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| Target | CARM1 (PRMT4) | Cell-free assay | [Selleck Chemicals Data] |

| IC₅₀ | 50 nM | Cell-free assay | [Selleck Chemicals Data] |

| Selectivity | >100-fold over other PRMTs | Cell-free assays | [Selleck Chemicals Data] |

| Secondary Target | PRMT6 | Cell-free assay | [Selleck Chemicals Data] |

| IC₅₀ (PRMT6) | 5.2 µM | Cell-free assay | [Selleck Chemicals Data] |

| Cellular Activity | Low in HEK293 cells (up to 10 µM) | HEK293 cells | [Selleck Chemicals Data] |

Note: The reported low cellular activity may be attributable to poor cell permeability, a factor that should be considered in experimental design.

Hypothesized Modulation of Estrogen Receptor Signaling by this compound

Based on the established role of CARM1 in ERα signaling, inhibition of CARM1 by this compound is expected to have significant downstream consequences in ERα-positive cells, such as the MCF-7 breast cancer cell line.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound modulates ERα signaling.

Expected Experimental Outcomes

Treatment of ERα-positive breast cancer cells with this compound is predicted to result in:

-

Decreased expression of ERα target genes: A reduction in the mRNA and protein levels of genes such as GREB1, TFF1, c-Myc, and CCND1.

-

Inhibition of cell proliferation: A dose-dependent decrease in the growth rate of ERα-positive breast cancer cell lines.

-

Cell cycle arrest: An accumulation of cells in the G1 phase of the cell cycle.

-

Synergistic effects with anti-estrogens: Potential for enhanced anti-proliferative effects when combined with tamoxifen or fulvestrant.

Detailed Experimental Protocols

To validate the hypothesized effects of this compound on estrogen receptor signaling, the following experimental protocols are recommended.

Cell Culture and Treatment

MCF-7 cells, an ERα-positive human breast cancer cell line, are a suitable model.

-

Culture Conditions: Maintain MCF-7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Hormone Deprivation: Prior to estrogen stimulation, culture cells in phenol red-free DMEM with 5-10% charcoal-stripped FBS for 48-72 hours to minimize background estrogenic activity.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) with or without 10 nM 17β-estradiol (E2).

Quantitative Real-Time PCR (qRT-PCR) for ERα Target Gene Expression

This protocol quantifies changes in mRNA levels of ERα target genes.

-

RNA Extraction: Following treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for GREB1, TFF1, c-Myc, CCND1, and a housekeeping gene (e.g., GAPDH or RPLP0) for normalization.

-

Data Analysis: Calculate relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq can determine if this compound affects the recruitment of CARM1 to ERα binding sites.

-

Cross-linking: Treat hormone-deprived MCF-7 cells with E2 and/or SGC2085. Cross-link protein-DNA complexes with 1% formaldehyde.

-

Chromatin Shearing: Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Incubate sheared chromatin with an antibody against CARM1 or ERα overnight at 4°C.

-

DNA Purification: Reverse cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the human genome and perform peak calling to identify binding sites.

RNA-Sequencing (RNA-seq)

RNA-seq provides a global view of transcriptional changes induced by this compound.

-

Cell Treatment and RNA Extraction: Treat MCF-7 cells as described in 4.1 and extract high-quality total RNA.

-

Library Preparation: Prepare RNA-seq libraries, including poly(A) selection for mRNA enrichment and cDNA synthesis.

-

Sequencing: Perform high-throughput sequencing.

-

Data Analysis: Align reads to the human genome and perform differential gene expression analysis between treatment groups.

Cell Proliferation and Viability Assays

These assays measure the impact of this compound on cancer cell growth.

-

MTS/MTT Assay: Seed MCF-7 cells in 96-well plates, treat with a dose range of this compound for 24-72 hours, and measure cell viability using MTS or MTT reagents.

-

Colony Formation Assay: Seed a low density of cells and treat with this compound. Allow colonies to form over 1-2 weeks, then stain with crystal violet and quantify.

Conclusion and Future Directions

This compound, as a potent and selective CARM1 inhibitor, represents a promising tool to probe the role of arginine methylation in estrogen receptor signaling. While direct evidence of its effects on this pathway is currently lacking, the foundational knowledge of CARM1's function as an ERα coactivator provides a strong rationale for its investigation. The experimental protocols outlined in this guide offer a comprehensive approach to characterizing the activity of this compound in ERα-positive breast cancer models. Future studies should focus on confirming its cellular activity in relevant cancer cell lines, evaluating its impact on the ERα cistrome and transcriptome, and assessing its potential for synergistic activity with existing endocrine therapies. Such research will be instrumental in determining the therapeutic potential of targeting CARM1 in hormone-dependent malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. GREB1 functions as a growth promoter and is modulated by IL6/STAT3 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis [thno.org]

- 5. GREB 1 is a critical regulator of hormone dependent breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

SGC2085 Hydrochloride: A Technical Guide to its Mechanism and Impact on Protein Arginine Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of SGC2085 hydrochloride, a potent and selective small molecule inhibitor. Contrary to potential misconceptions, this compound is not an inhibitor of DOT1L and therefore does not directly affect histone H3 lysine 79 (H3K79) methylation. Instead, its primary target is the Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This document will elucidate the true mechanism of action of SGC2085, its effects on histone and non-histone protein arginine methylation, and provide detailed experimental protocols for its study.

Core Mechanism of Action: Selective Inhibition of CARM1

SGC2085 is a highly potent and selective inhibitor of CARM1, an enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the arginine residues of histone and non-histone proteins.[1][2] CARM1 is a Type I PRMT, meaning it mediates mono- and asymmetric dimethylation of arginine residues. Key histone substrates of CARM1 include Histone H3 at arginines 2, 17, and 26 (H3R2, H3R17, H3R26).[3][4] Methylation of these sites, particularly H3R17, is associated with transcriptional activation.[5] SGC2085 acts as a noncompetitive inhibitor with respect to both the SAM cofactor and the peptide substrate.[6]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of SGC2085 has been quantified in various in vitro assays. The following table summarizes the key IC50 values, demonstrating its high potency for CARM1 and selectivity over other protein methyltransferases.

| Target Enzyme | IC50 Value | Selectivity | Reference |

| CARM1 (PRMT4) | 50 nM | >100-fold vs. other PRMTs | [1][2] |

| PRMT6 | 5.2 µM | - | [1][2] |

| Panel of 21 other human protein methyltransferases | No significant inhibition at 1, 10, and 50 µM | High | [2] |

Signaling Pathway of CARM1 Inhibition

The following diagram illustrates the established pathway of CARM1-mediated histone methylation and the point of intervention for SGC2085.

References

- 1. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Role for CARM1-Mediated Histone H3 Arginine Methylation in Protecting Histone Acetylation by Releasing Corepressors from Chromatin | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Histone Arginine Methylation Dynamic Change in Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometric quantification of histone post-translational modifications by a hybrid chemical labeling method - PubMed [pubmed.ncbi.nlm.nih.gov]

SGC2085 Hydrochloride: An In-depth Technical Guide to its Application as a Chemical Probe for CARM1 Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical epigenetic regulator involved in a myriad of cellular processes, including transcriptional activation, DNA damage response, and cell cycle progression. Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. SGC2085 hydrochloride has emerged as a potent and selective chemical probe for interrogating CARM1 function. This technical guide provides a comprehensive overview of SGC2085, including its biochemical and cellular properties, detailed experimental protocols for its use, and its application in dissecting CARM1-mediated signaling pathways.

Introduction to this compound

SGC2085 is a small molecule inhibitor of CARM1, identified through virtual screening.[1] It serves as a valuable tool for researchers to study the biological roles of CARM1 in both normal physiology and disease states. A thorough understanding of its characteristics is essential for its effective use as a chemical probe.

Mechanism of Action

SGC2085 acts as a competitive inhibitor of CARM1, likely by occupying the S-adenosylmethionine (SAM) binding pocket, thereby preventing the transfer of methyl groups to substrate proteins.[2][3] CARM1 catalyzes the asymmetric dimethylation of arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins (e.g., p300/CBP, MED12).[4][5] By inhibiting this methyltransferase activity, SGC2085 allows for the elucidation of CARM1's role in regulating gene expression and other cellular functions.

Quantitative Data for this compound

The potency and selectivity of a chemical probe are paramount to its utility. The following tables summarize the key quantitative data for SGC2085.

| Target | Assay Type | IC50 | Reference |

| CARM1 | Cell-free enzymatic assay | 50 nM | [6][7][8][9] |

Table 1: In Vitro Potency of SGC2085 against CARM1

| Target | Assay Type | IC50 (µM) | Selectivity over CARM1 | Reference |

| PRMT1 | Cell-free enzymatic assay | >100 | >2000-fold | [7] |

| PRMT3 | Cell-free enzymatic assay | >100 | >2000-fold | [7] |

| PRMT5 | Cell-free enzymatic assay | >100 | >2000-fold | [7] |

| PRMT6 | Cell-free enzymatic assay | 5.2 | >100-fold | [6][7][8][9] |

| PRMT7 | Cell-free enzymatic assay | >100 | >2000-fold | [7] |

| PRMT8 | Cell-free enzymatic assay | >50 | >1000-fold | [7] |

Table 2: Selectivity Profile of SGC2085 against other Protein Arginine Methyltransferases (PRMTs)

Note: SGC2085 has been observed to have limited cellular activity in HEK293 cells at concentrations up to 10 µM, which may be attributed to poor cell permeability.[6][7][8]

Key Experimental Protocols

The following are detailed methodologies for key experiments to investigate CARM1 function using this compound.

In Vitro CARM1 Enzymatic Assay

This assay is used to determine the direct inhibitory effect of SGC2085 on CARM1 enzymatic activity.

Materials:

-

Recombinant human CARM1 enzyme

-

Histone H3 or other suitable substrate (e.g., PABP1 peptide)[10]

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)[10]

-

Scintillation cocktail

-

Filter paper (e.g., P81)

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant CARM1 enzyme, and the chosen substrate.

-